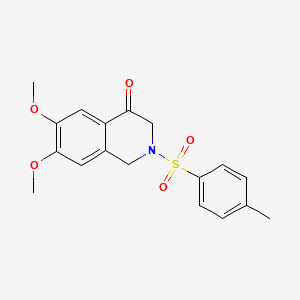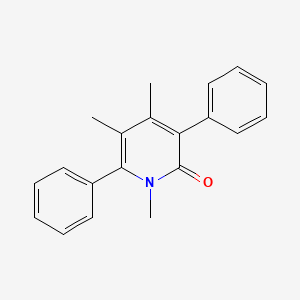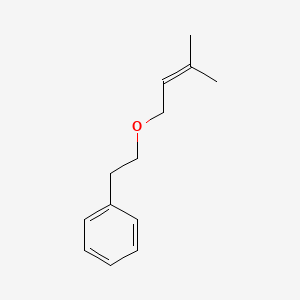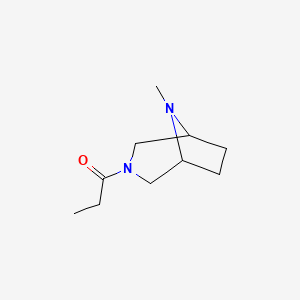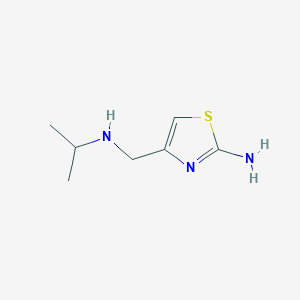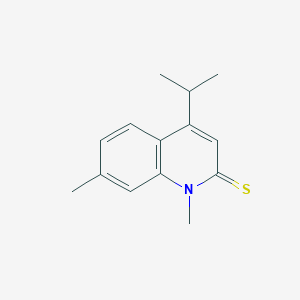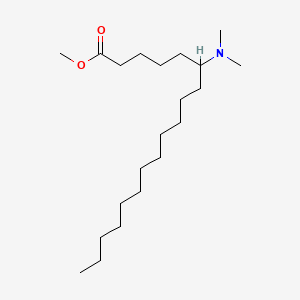
Methyl 6-(dimethylamino)octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(dimethylamino)octadecanoate is an organic compound with the molecular formula C21H43NO2 It is a methyl ester derivative of octadecanoic acid, where a dimethylamino group is attached to the sixth carbon of the octadecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)octadecanoate can be synthesized through a multi-step process involving the esterification of octadecanoic acid followed by the introduction of the dimethylamino group. The general synthetic route involves:
Esterification: Octadecanoic acid is reacted with methanol in the presence of an acid catalyst to form methyl octadecanoate.
Amination: The methyl octadecanoate is then subjected to a nucleophilic substitution reaction with dimethylamine under controlled conditions to introduce the dimethylamino group at the sixth carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts, temperature, and pressure are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 6-(dimethylamino)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Methyl 6-(dimethylamino)octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of methyl 6-(dimethylamino)octadecanoate involves its interaction with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl 6-(dimethylamino)hexadecanoate: Similar structure with a shorter carbon chain.
Methyl 6-(dimethylamino)octanoate: Similar structure with an even shorter carbon chain.
Methyl 6-(dimethylamino)octadecanoate: Similar structure with variations in the functional groups.
Uniqueness
This compound is unique due to its specific chain length and the position of the dimethylamino group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
56817-90-4 |
|---|---|
分子式 |
C21H43NO2 |
分子量 |
341.6 g/mol |
IUPAC名 |
methyl 6-(dimethylamino)octadecanoate |
InChI |
InChI=1S/C21H43NO2/c1-5-6-7-8-9-10-11-12-13-14-17-20(22(2)3)18-15-16-19-21(23)24-4/h20H,5-19H2,1-4H3 |
InChIキー |
CNGMNWBLDZNKRT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


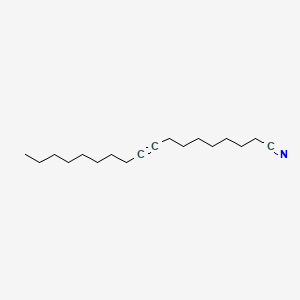
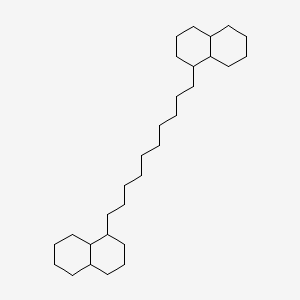
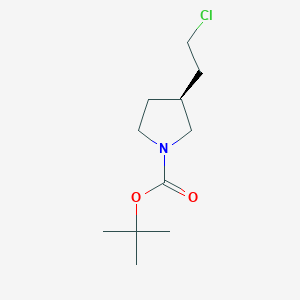
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
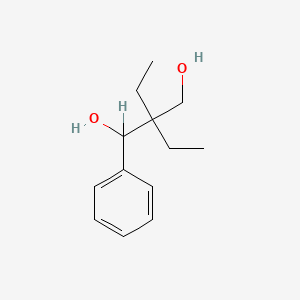
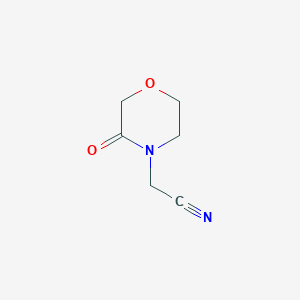
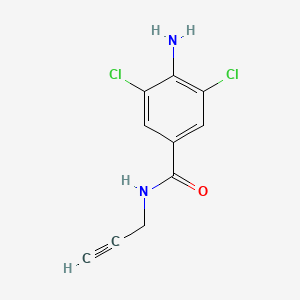
![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
